Flecainide (CAS 54143-55-4) is a Class Ic antiarrhythmic agent and a highly utilized reference standard in cardiac electrophysiology, characterized by its dual mechanism: use-dependent blockade of the cardiac sodium channel (Nav1.5) and open-state inhibition of the ryanodine receptor 2 (RyR2) . For procurement professionals and assay developers, the free base form is typically sourced for DMSO-based high-throughput screening libraries, whereas its acetate salt (CAS 54143-56-5) is required for direct aqueous perfusion. Its specific fluorinated structural motifs ensure predictable membrane partitioning during in vitro assays. By providing a quantified, dual-target pharmacological profile, Flecainide serves as a critical baseline material for validating automated patch-clamp platforms and modeling catecholaminergic polymorphic ventricular tachycardia (CPVT) [1].
Substituting Flecainide with other Class I sodium channel blockers or closely related analogs fundamentally alters assay parameters due to divergent binding kinetics and off-target receptor interactions. Class Ib agents, such as lidocaine, exhibit rapid dissociation kinetics that fail to model the profound use-dependent block required at high depolarization frequencies, and they completely lack RyR2 inhibitory activity [1]. Similarly, while propafenone shares the Class Ic designation and exhibits RyR2 activity, it is typically supplied as a racemic mixture where the S-enantiomer introduces confounding beta-adrenergic receptor blockade [2]. Consequently, laboratories attempting to substitute Flecainide with these alternatives will record false negatives in RyR2-mediated calcium wave suppression assays and skewed baseline metrics in Nav1.5 kinetic studies.
Flecainide demonstrates a slow dissociation profile from the Nav1.5 receptor, a defining characteristic of Class Ic agents, which contrasts sharply with Class Ib agents [1]. In automated patch-clamp assays utilizing high-frequency depolarization trains, Flecainide maintains prolonged channel blockade, whereas lidocaine unbinds rapidly between action potentials [1].
| Evidence Dimension | Nav1.5 channel unbinding time constant (Tau) |
| Target Compound Data | Flecainide (Tau > 10 seconds) |
| Comparator Or Baseline | Lidocaine (Tau < 0.5 seconds) |
| Quantified Difference | Flecainide exhibits a >20-fold slower dissociation rate from the Nav1.5 receptor compared to lidocaine. |
| Conditions | Automated patch-clamp, high-frequency depolarization trains |
Flecainide's slow dissociation is mandatory for validating use-dependent sodium channel block assays, a capability entirely absent in fast-unbinding Class Ib substitutes.
Flecainide acts as an open-state blocker of RyR2, providing targeted suppression of spontaneous sarcoplasmic reticulum calcium release [1]. In permeabilized ventricular myocyte models, Flecainide effectively suppresses arrhythmogenic calcium waves, whereas standard sodium channel blockers like lidocaine and procainamide show no efficacy at this receptor [1].
| Evidence Dimension | Inhibition of spontaneous sarcoplasmic reticulum Ca2+ release |
| Target Compound Data | Flecainide (IC50 ~16 µM for RyR2 open-state block; suppresses Ca2+ waves) |
| Comparator Or Baseline | Lidocaine and Procainamide (0% RyR2 blocking efficacy) |
| Quantified Difference | Flecainide provides dual Nav1.5/RyR2 blockade, whereas lidocaine and procainamide completely fail to suppress RyR2-mediated calcium waves at therapeutic concentrations. |
| Conditions | Permeabilized ventricular myocytes, confocal calcium imaging |
Procurement of Flecainide is strictly required for CPVT disease modeling, as standard sodium channel blockers cannot replicate its RyR2-dependent calcium stabilization.
While both Flecainide and propafenone inhibit Nav1.5 and RyR2, commercial propafenone is typically a racemic mixture containing S-propafenone, which possesses moderate beta-adrenergic blocking activity [1]. Flecainide lacks this beta-blocking activity, providing a cleaner pharmacological profile for isolated ion channel studies [1].
| Evidence Dimension | Beta-adrenergic receptor blocking activity |
| Target Compound Data | Flecainide (Negligible beta-blocking activity) |
| Comparator Or Baseline | S-propafenone in racemic propafenone (Moderate beta-blocking activity) |
| Quantified Difference | Flecainide isolates Nav1.5/RyR2 effects, whereas racemic propafenone introduces dose-dependent beta-adrenergic antagonism. |
| Conditions | In vitro cardiomyocyte electrophysiology and signal transduction assays |
Selecting Flecainide prevents the confounding beta-blocker artifacts inherent to racemic propafenone, ensuring clean data in cardiac safety screening.
The physical form of Flecainide dictates its compatibility with specific laboratory workflows. The free base (CAS 54143-55-4) is practically insoluble in water but soluble in organic solvents, whereas the acetate salt (CAS 54143-56-5) is highly water-soluble .
| Evidence Dimension | Aqueous solubility for physiological buffer preparation |
| Target Compound Data | Flecainide Free Base CAS 54143-55-4 (Soluble in DMSO up to 50 mM; practically insoluble in water) |
| Comparator Or Baseline | Flecainide Acetate CAS 54143-56-5 (Freely soluble in aqueous buffers) |
| Quantified Difference | The free base requires organic solvent stock preparation, whereas the acetate salt allows direct aqueous dissolution. |
| Conditions | Standard laboratory buffer preparation at standard temperature and pressure (STP) |
Buyers must specify the free base for DMSO-based high-throughput screening libraries, or the acetate salt for direct whole-heart aqueous perfusion systems, to prevent compound precipitation.
Due to its quantified slow dissociation kinetics (Tau > 10 seconds), Flecainide is a primary reference compound for calibrating automated patch-clamp platforms [1]. It is specifically procured to validate assay sensitivity to Class Ic use-dependent sodium channel blockade, ensuring that high-throughput cardiac safety screens accurately detect proarrhythmic liabilities without the rapid unbinding artifacts seen with Class Ib agents.
Because it combines Nav1.5 inhibition with potent RyR2 open-state blockade, Flecainide is the required pharmacological control in induced pluripotent stem cell-derived cardiomyocyte (iPSC-CM) models of catecholaminergic polymorphic ventricular tachycardia (CPVT) [1]. It allows researchers to suppress arrhythmogenic calcium sparks without introducing the beta-adrenergic confounding effects associated with racemic propafenone.
The Flecainide free base (CAS 54143-55-4) is specifically selected by procurement teams for integration into DMSO-solubilized small molecule screening libraries . Its stability and 50 mM solubility in DMSO make it highly compatible with standardized acoustic liquid handling workflows in early-stage drug discovery, whereas aqueous-dependent assays would necessitate the procurement of the acetate salt.
Irritant;Health Hazard